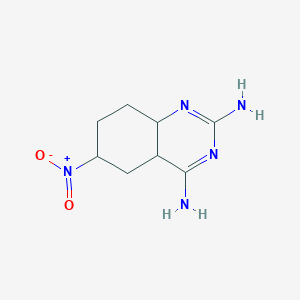![molecular formula C6H5ClF3N3 B12357064 (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
- 5-chloro-2-(trifluoromethyl)pyridine
Uniqueness
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine moiety
Properties
Molecular Formula |
C6H5ClF3N3 |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2,4H,11H2/b13-5- |
InChI Key |
ICLJNOHVUPKMTE-ACAGNQJTSA-N |
Isomeric SMILES |
C1=C(C=N/C(=N\N)/C1Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=NN)C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


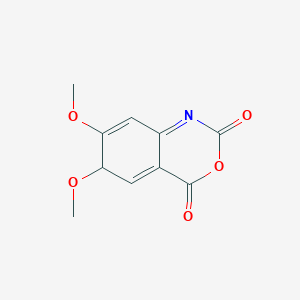
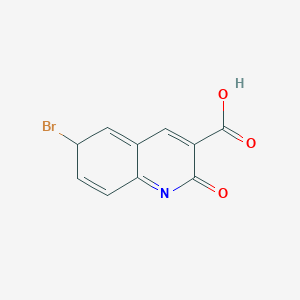

![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
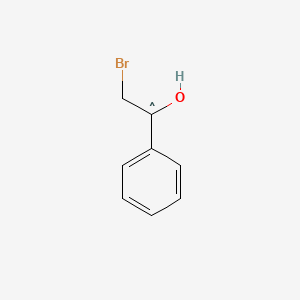
![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
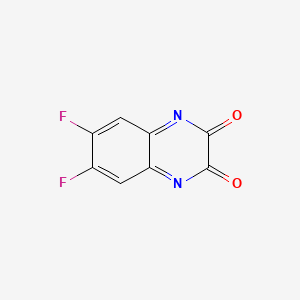
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
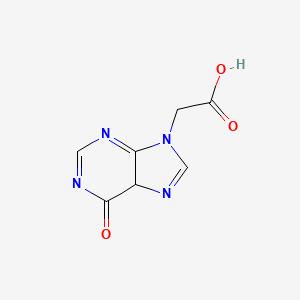
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
